

Physical and chemical properties of 2-Chloro-6,7-difluoroquinoxaline

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Compound of Interest

Compound Name: 2-Chloro-6,7-difluoroquinoxaline

Cat. No.: B138416

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An In-depth Technical Guide to 2-Chloro-6,7-difluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Chloro-6,7-difluoroquinoxaline**, a quinoxaline derivative of interest in medicinal chemistry and materials science. Due to its electron-deficient aromatic core, this compound serves as a versatile building block in the synthesis of novel kinase inhibitors and other biologically active molecules.

Chemical and Physical Properties

Precise experimental data for **2-Chloro-6,7-difluoroquinoxaline** is not widely available in peer-reviewed literature. The following table summarizes the available data, primarily from chemical suppliers.

Property	Value	Source
CAS Number	143007-15-2	[1][2][3][4][5]
Molecular Formula	C ₈ H ₃ ClF ₂ N ₂	[6]
Molecular Weight	200.57 g/mol	[6]
Boiling Point	263 °C (Predicted)	
Density	1.538 g/cm ³ (Predicted)	
Flash Point	113 °C (Predicted)	
pKa	-3.15 ± 0.30 (Predicted)	
Storage Temperature	2-8°C	[2]

Note: The boiling point, density, flash point, and pKa are predicted values and have not been experimentally verified in publicly available literature.

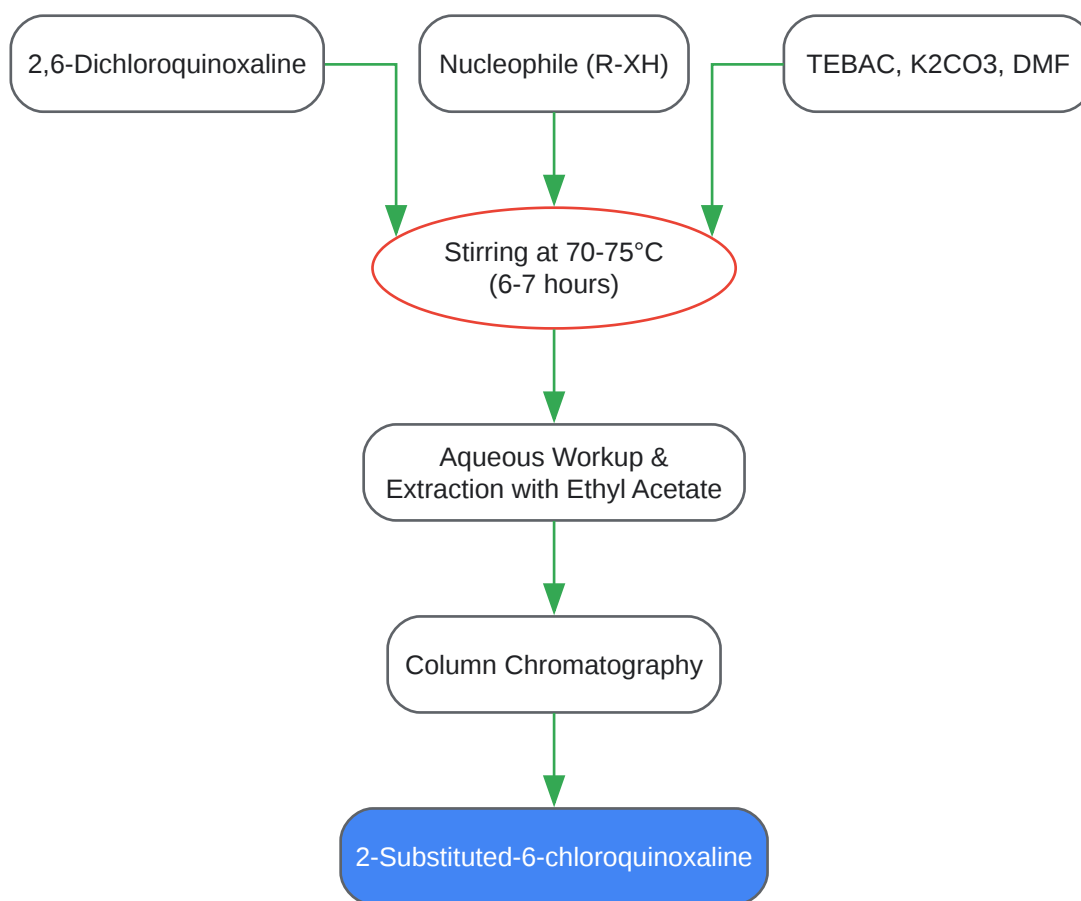
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Chloro-6,7-difluoroquinoxaline** is not readily found in published scientific journals. However, a representative synthesis for structurally similar 6-chloro-7-fluoroquinoxaline derivatives has been described. This process typically involves the cyclocondensation of a substituted 1,2-diaminobenzene with a 1,2-dicarbonyl compound.

Representative Synthesis of a Halogenated Quinoxaline Derivative:

A general procedure for the synthesis of 2-substituted-6-chloroquinoxalines involves the reaction of 2,6-dichloroquinoxaline with various nucleophiles (alcohols, thiols, or amines) in the presence of a phase transfer catalyst such as Triethylbenzylammonium chloride (TEBAC) and a base like potassium carbonate in a solvent like N,N-Dimethylformamide (DMF). The reaction mixture is typically heated to 70-75°C for several hours.

Workflow for a Representative Quinoxaline Synthesis:



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Caption: A generalized workflow for the synthesis of substituted quinoxalines.

Spectral Data

As of the latest literature review, detailed experimental spectral data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **2-Chloro-6,7-difluoroquinoxaline** has not been published.

Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the compound. For reference, spectral data for similar chlorinated quinoxaline and quinazoline derivatives are available in various chemical databases.

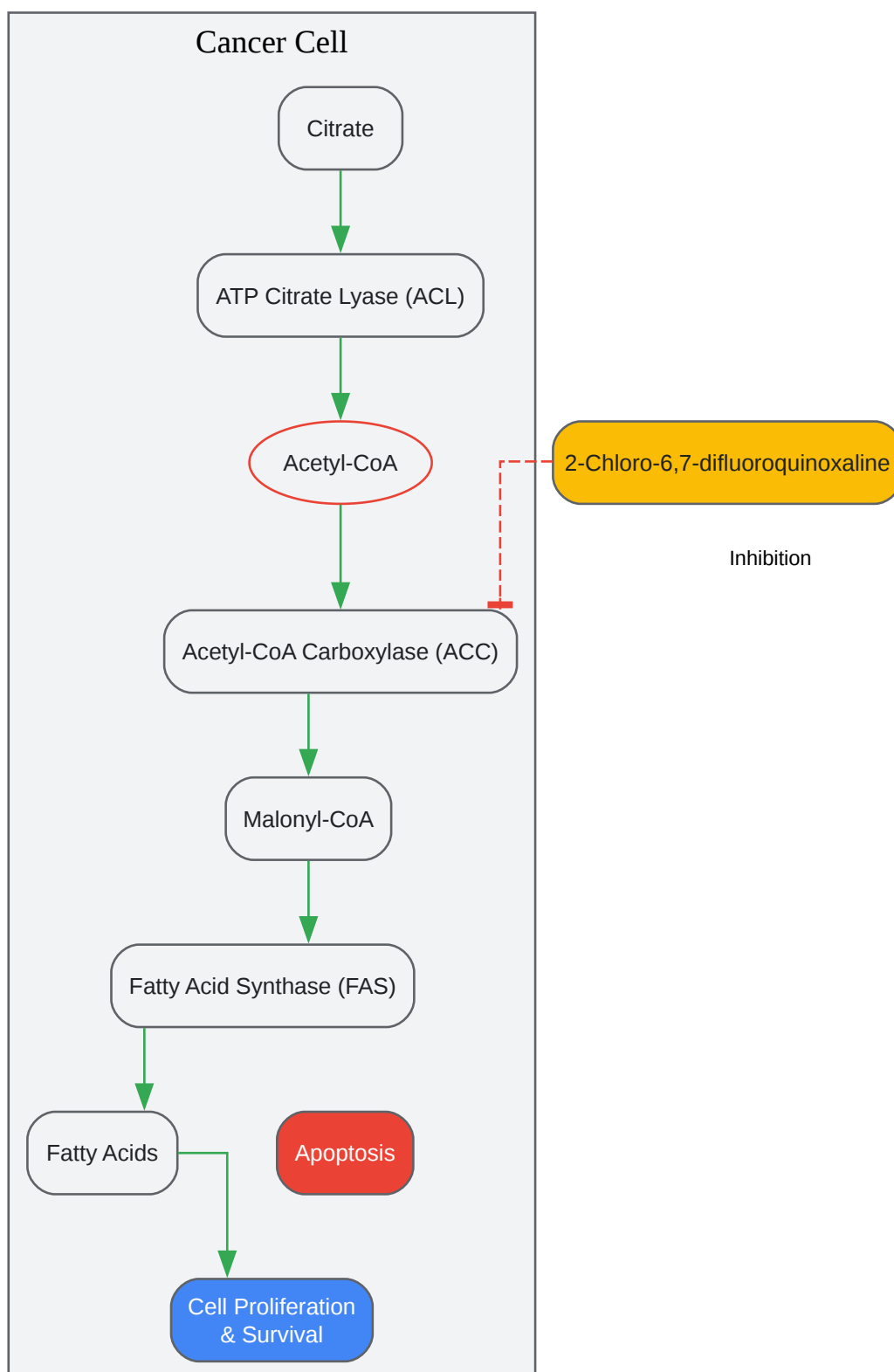
Biological Activity and Signaling Pathways

2-Chloro-6,7-difluoroquinoxaline has been reported to exhibit biological activity, notably as an inhibitor of acetyl coenzyme A (acetyl-CoA) production.^[7] This inhibition is significant as acetyl-CoA is a crucial metabolic intermediate in the citric acid cycle. By disrupting this

pathway, the compound can inhibit cancer cell proliferation and induce apoptosis, indicating its potential as an anticancer agent.^[7] Quinoxaline derivatives are known to act as kinase inhibitors, and their electron-deficient nature, enhanced by the fluorine and chlorine substituents, makes them promising candidates for targeting specific signaling pathways in cancer cells.^{[6][8]}

Putative Signaling Pathway of Acetyl-CoA Inhibition:

The precise mechanism of acetyl-CoA inhibition by **2-Chloro-6,7-difluoroquinoxaline** is not yet elucidated. However, a plausible mechanism involves the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in the fatty acid synthesis pathway that is often upregulated in cancer cells.



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Caption: Putative mechanism of action for **2-Chloro-6,7-difluoroquinoxaline**.

Safety and Handling

Specific safety data for **2-Chloro-6,7-difluoroquinoxaline** is not readily available. However, based on the data for structurally similar compounds such as 2,6-dichloroquinoxaline, appropriate safety precautions should be taken. Halogenated heterocyclic compounds can be irritants and may be harmful if inhaled, swallowed, or absorbed through the skin.

General Handling Precautions:

- Use in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Store in a cool, dry place in a tightly sealed container.

In case of exposure, seek immediate medical attention. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

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